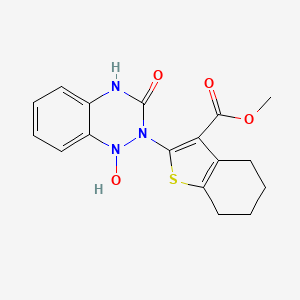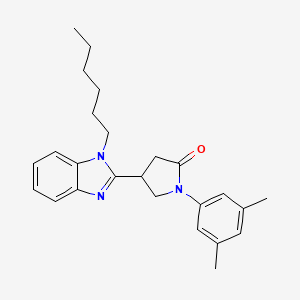![molecular formula C24H27NO4S B11417534 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417534.png)
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, also known by its systematic IUPAC name, is a complex organic compound. Let’s break down its structure:
N-benzyl: Indicates the presence of a benzyl group (C₆H₅CH₂-) attached to a nitrogen atom.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Refers to a tetrahydrothiophene ring with an oxidized sulfur atom (sulfone group) at position 1.
2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: Describes an acetamide group (CH₃CONH-) attached to a benzofuran ring at position 5, with an isopropyl (propan-2-yl) substituent.
Preparation Methods
The synthesis of this compound involves several steps
Step 1: Synthesize the benzofuran ring by cyclization of an appropriate precursor.
Step 2: Introduce the tetrahydrothiophene ring via a suitable reaction (e.g., thiol oxidation).
Step 3: Attach the benzyl group and acetamide moiety.
For industrial production, researchers would optimize these steps for yield, scalability, and safety.
Chemical Reactions Analysis
Oxidation: The sulfone group can undergo oxidation reactions (e.g., using peracids) to form sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield the corresponding thioether.
Substitution: The benzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents: Oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃).
Major Products: Sulfoxides, thioethers, and substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and novel synthetic methodologies.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, ligands).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Evaluate its use in materials science (e.g., polymers, catalysts).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
Similar Compounds:
Properties
Molecular Formula |
C24H27NO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO4S/c1-17(2)19-8-9-23-22(12-19)20(15-29-23)13-24(26)25(14-18-6-4-3-5-7-18)21-10-11-30(27,28)16-21/h3-9,12,15,17,21H,10-11,13-14,16H2,1-2H3 |
InChI Key |
UXRHFNQOGOGKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [5-(piperidin-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11417473.png)

![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11417485.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11417493.png)
![ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate](/img/structure/B11417506.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B11417512.png)
![N-(1,2-benzoxazol-3-yl)-5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxamide](/img/structure/B11417517.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11417526.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11417530.png)
![Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11417531.png)
![2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11417539.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417541.png)
![7-benzyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417548.png)
